Thrombin Inhibition Potency: Ki Comparison of AR-H067637 vs. Dabigatran and Melagatran
The active metabolite of atecegatran metoxil, AR-H067637, inhibits human α-thrombin with a Ki of 2–4 nM, as determined by Biacore binding studies and pre-steady state kinetics [1]. This potency is comparable to melagatran (Ki = 2 nM), the active metabolite of ximelagatran [2], and numerically more potent than dabigatran (Ki = 4.5 nM), the active moiety of dabigatran etexilate [3].
| Evidence Dimension | Thrombin inhibition constant (Ki) |
|---|---|
| Target Compound Data | AR-H067637: Ki = 2–4 nM |
| Comparator Or Baseline | Dabigatran: Ki = 4.5 nM; Melagatran: Ki = 2 nM |
| Quantified Difference | AR-H067637 is up to 2.25-fold more potent than dabigatran; comparable to melagatran |
| Conditions | In vitro; Biacore surface plasmon resonance and pre-steady state kinetics with human α-thrombin |
Why This Matters
Thrombin inhibition potency directly influences the concentration required for anticoagulant effect, impacting dosing considerations and the interpretation of in vitro pharmacology experiments.
- [1] Deinum J, Mattsson C, Inghardt T, Elg M. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637. Thromb Haemost. 2009;101(6):1051-9. View Source
- [2] Gustafsson D, et al. A review of the effects of the oral direct thrombin inhibitor ximelagatran on coagulation assays. Thromb Res. 2004;114(3):167-83. (Melagatran Ki = 2 nM). View Source
- [3] Wienen W, Stassen JM, Priepke H, Ries UJ, Hauel N. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate. Thromb Haemost. 2007;98(1):155-62. (Dabigatran Ki = 4.5 nM). View Source
